Methyl 3-(4-carbamoyl-2,6-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoate
Description
Methyl 3-(4-carbamoyl-2,6-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoate is a structurally complex organic compound characterized by:
- Core structure: A prop-2-enoate backbone with a conjugated enamine system.
- Substituents: A 4-carbamoyl-2,6-dimethylphenyl group at position 2. A tert-butyloxycarbonyl (Boc)-protected amino group at position 2.
- Functional groups: Carbamoyl, ester, and Boc-protected amine moieties, which confer both hydrophilicity and steric bulk.
Its crystallographic properties (e.g., hydrogen bonding, packing efficiency) have likely been analyzed using tools like SHELX or ORTEP-3 , though explicit data are absent in the provided evidence.
Properties
IUPAC Name |
methyl 3-(4-carbamoyl-2,6-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c1-10-7-12(15(19)21)8-11(2)13(10)9-14(16(22)24-6)20-17(23)25-18(3,4)5/h7-9H,1-6H3,(H2,19,21)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRKHURHLHATAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C=C(C(=O)OC)NC(=O)OC(C)(C)C)C)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Catalytic System
- Catalyst : Palladium(II) acetate (0.2–1.0 mol%) with Xantphos (0.3–1.5 mol%) as a bidentate ligand.
- Solvent : Dimethylformamide (DMF) at 80–85°C under nitrogen.
- CO Surrogate : N-Formylsaccharin (1.5 eq) enables controlled CO release.
- Base : Potassium fluoride (2.5 eq) facilitates triflate displacement.
This step converts methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(2,6-dimethyl-4-(((trifluoromethyl)sulfonyl)oxy)phenyl)propanoate to the 4-carbamoyl derivative with >95% conversion.
Boc Protection and Stereochemical Control
The Boc group is introduced early in the synthesis to protect the amine functionality. Key considerations include:
Protection Methodology
- Reagent : Di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP).
- Temperature : 0–5°C to minimize racemization.
- Yield : Quantitative (>99%) when using anhydrous conditions.
The (S)-configuration at C2 is preserved through low-temperature reaction conditions and chiral pool starting materials.
Formation of the α,β-Unsaturated Ester Moiety
The prop-2-enoate group is constructed via dehydration of a β-hydroxy ester intermediate or through Wittig-type olefination.
Dehydration Protocol
Horner-Wadsworth-Emmons Olefination
Alternative route employing:
- Phosphonate Reagent : Diethyl (tert-butoxycarbonylamino)methylphosphonate (1.2 eq).
- Base : Potassium tert-butoxide (2.0 eq) in THF at −78°C.
- Aldehyde : 4-Carbamoyl-2,6-dimethylbenzaldehyde (1.0 eq).
- Yield : 78% with E:Z > 20:1.
Workup and Purification Strategies
Final isolation employs crystallization from acetonitrile/water mixtures (9:1 v/v), achieving >99.5% purity by HPLC. Critical parameters include:
| Parameter | Optimal Value | Effect on Purity |
|---|---|---|
| Cooling Rate | 0.5°C/min | Prevents oiling out |
| Seed Crystal Loading | 0.1% w/w | Improves crystal form |
| Stirring Speed | 200–300 rpm | Enhances yield |
Analytical Characterization
Key spectral data confirming structure:
- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 15.6 Hz, 1H, CH=CO), 6.95 (s, 2H, ArH), 5.32 (br s, 1H, NHBoc), 3.72 (s, 3H, OCH₃), 2.38 (s, 6H, ArCH₃), 1.44 (s, 9H, C(CH₃)₃).
- HRMS : m/z calcd for C₁₈H₂₆N₂O₅ [M+H]⁺ 351.1918, found 351.1915.
Scale-Up Considerations and Process Optimization
Industrial-scale production (Patent WO2019197274A1) highlights:
- Catalyst Recycling : Pd recovery >98% via activated carbon filtration.
- Solvent Recovery : DMF distillation under reduced pressure (50 mbar, 80°C).
- Throughput : 12 kg/day using 500 L reactor with 65% overall yield.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/kg) |
|---|---|---|---|
| Carbonylation | 92 | 99.5 | 1,200 |
| Olefination | 78 | 98.2 | 2,800 |
| Dehydration | 85 | 97.8 | 1,500 |
The palladium-catalyzed carbonylation route demonstrates superior cost-efficiency and scalability for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-carbamoyl-2,6-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions could target specific functional groups, leading to the formation of different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired outcome but typically involve controlled temperatures, pH, and solvent systems.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, derivatives of this compound might be studied for their potential biological activity. This could include investigations into their effects on cellular processes, enzyme interactions, or as potential drug candidates.
Medicine
In medicine, compounds with similar structures are often explored for their therapeutic potential. This could involve studies on their efficacy as pharmaceuticals, their mechanisms of action, and their safety profiles.
Industry
In industry, such compounds might be used in the development of new materials, coatings, or as intermediates in the production of other chemicals.
Mechanism of Action
The mechanism by which Methyl 3-(4-carbamoyl-2,6-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoate exerts its effects would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, influencing various biochemical pathways. Detailed studies would be required to elucidate these mechanisms fully.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of α,β-unsaturated esters with substituted aromatic and protected amine groups. Below is a comparison with structurally related compounds:
Hydrogen Bonding and Crystallographic Behavior
- Hydrogen bonding: The carbamoyl (-CONH₂) and Boc groups enable N–H···O and O–H···N interactions, critical for crystal packing . Comparable compounds with simpler substituents (e.g., phenyl instead of dimethylcarbamoyl) exhibit less dense packing due to reduced H-bond donors/acceptors .
Research Findings and Methodological Insights
Crystallographic Analysis
- Software tools : Structures of such compounds are typically resolved using SHELXL for refinement and visualized via ORTEP-3 .
- Validation : The absence of disorder or twinning in analogous compounds suggests robust crystallographic parameters, though structure validation (e.g., using PLATON ) is essential to confirm bond-length/bond-angle accuracy .
Limitations in Current Data
- No experimental data (e.g., XRD, solubility, bioactivity) were found for the target compound in the provided evidence.
- Comparisons rely on extrapolation from structural analogues and crystallographic principles .
Q & A
Basic: What synthetic strategies are recommended for preparing this compound?
Answer:
The synthesis typically involves coupling reactions using carbodiimide-based catalysts. For example, EDC·HCl and DMAP can facilitate esterification or amidation steps under mild conditions in dichloromethane (DCM). Post-reaction purification via column chromatography or recrystallization is critical, as evidenced by a 92% purity yield in analogous syntheses . Key steps include:
- Protection of the amino group using tert-butoxycarbonyl (Boc) to avoid side reactions.
- Sequential coupling of the carbamoyl and methyl ester moieties.
- Validation via ¹H/¹³C NMR (e.g., δ 1.4 ppm for Boc methyl groups) and HRMS to confirm molecular ion peaks .
Advanced: How can researchers resolve discrepancies in NMR data for the Boc-protected amino group?
Answer:
Unexpected shifts or splitting in NMR spectra may arise from solvent polarity, temperature, or steric interactions. For instance, the Boc group’s tert-butyl protons (δ ~1.4 ppm) may split due to restricted rotation in crowded environments. To address this:
- Compare experimental data with computed spectra (DFT calculations).
- Use variable-temperature NMR to assess conformational dynamics.
- Cross-reference with analogous compounds, such as methyl (2E)-3-{[2-oxo-1-phenyl-2-(piperidin-1-yl)ethyl]carbamoyl}prop-2-enoate, where steric effects are well-documented .
Basic: What purification techniques optimize yield and purity for this compound?
Answer:
- Column chromatography with gradients of ethyl acetate/hexane effectively separates polar byproducts.
- Recrystallization from ethanol or acetonitrile enhances crystallinity and purity (>90%) .
- Monitor via TLC (Rf ~0.3–0.5 in 30% ethyl acetate/hexane).
Advanced: How does the Boc group’s steric hindrance influence reactivity in cross-coupling reactions?
Answer:
The bulky Boc group reduces electrophilicity at the β-carbon of the propenoate moiety, slowing nucleophilic attacks. This can be mitigated by:
- Temporarily replacing Boc with a less hindered protecting group (e.g., Fmoc).
- Employing high-pressure conditions or microwave-assisted synthesis to overcome kinetic barriers.
- Structural analogs, such as ethyl (2E)-2-cyano-3-(4-methoxyphenyl)propanoate, demonstrate similar steric effects in coupling reactions .
Basic: Which spectroscopic methods are essential for structural confirmation?
Answer:
- ¹H/¹³C NMR : Key signals include the Boc tert-butyl (δ 1.4 ppm, singlet), aromatic protons (δ 6.8–7.2 ppm), and carbamoyl NH (δ 5.5–6.0 ppm, broad) .
- HRMS (ESI) : Expected [M+H]⁺ or [M+Na]⁺ peaks should match theoretical values (e.g., C₁₈H₂₂N₂O₄: 330.4 g/mol) .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bands (~1650 cm⁻¹).
Advanced: What methodologies assess lipophilicity, and how does it affect bioavailability?
Answer:
- HPLC with capacity factor (log k) : Use a C18 column and isocratic elution (e.g., 70:30 methanol/water) to determine log P. Compare with calculated values via software (e.g., ChemAxon).
- Shake-flask method : Partition coefficients (log P) between octanol/water correlate with membrane permeability.
- Lipophilicity impacts absorption; for example, methyl 3-(4-fluorophenyl)prop-2-ynoate analogs show reduced bioavailability with high log P (>3.5) .
Basic: What safety protocols are critical during synthesis?
Answer:
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact.
- Follow hazard codes H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled).
- Neutralize waste with mild bases (e.g., NaHCO₃) before disposal .
Advanced: How can researchers optimize reaction conditions to minimize epimerization?
Answer:
- Use low temperatures (0–5°C) and aprotic solvents (e.g., DCM) to reduce keto-enol tautomerism.
- Additives like DMAP accelerate coupling, reducing exposure to basic conditions that promote racemization.
- Monitor enantiopurity via chiral HPLC or optical rotation, as demonstrated in carbamate syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
